Product packaging for 1-Phenylpenta-1,4-dien-3-one(Cat. No.:)

1-Phenylpenta-1,4-dien-3-one

Cat. No.: B13241684
M. Wt: 158.20 g/mol
InChI Key: XDRLAGOBLZATBG-CMDGGOBGSA-N
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Description

1-Phenylpenta-1,4-dien-3-one is a chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. Its core structure is a pentadienone, which serves as a key precursor in the Nazarov cyclization reaction, a classical electrocyclic process used for the synthesis of cyclopentenones—important intermediates in natural product synthesis . This transformation proceeds via a conrotatory 4π-electrocyclic ring closure of a pentadienyl cation, leading to the formation of complex carbocyclic frameworks . Beyond its fundamental role in synthetic methodology, the 1,4-pentadien-3-one moiety is recognized as a privileged structure in bio-active compound discovery. It is a central pharmacophore in curcumin analogs, which have been extensively investigated for their biological potential . Researchers are actively exploring derivatives of this compound for a range of therapeutic activities. Synthetic analogs have demonstrated notable antiproliferative efficacy against human cancer cell lines, including hepatoma (HepG2) and gastric cancer (SGC-7901) cells, with certain compounds showing activity superior to control drugs in preliminary assays . Furthermore, structural derivatives have exhibited promising anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 in cellular models, potentially through suppression of the TLR4/MAPKs/NF-κB signaling pathway . Additional research avenues include the development of antiviral agents, where some pentadien-3-one derivatives containing specific heterocyclic moieties have shown remarkable protective activity against plant viruses such as the tobacco mosaic virus (TMV), suggesting a potential template for antiviral discovery . The compound's structure also serves as a template in computational chemistry for developing 3D-QSAR models to guide the design of novel anti-prostate cancer agents . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B13241684 1-Phenylpenta-1,4-dien-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

(1E)-1-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2/b9-8+

InChI Key

XDRLAGOBLZATBG-CMDGGOBGSA-N

Isomeric SMILES

C=CC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C=CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylpenta 1,4 Dien 3 One and Its Derivatives

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount in the synthesis of unsymmetrical dienones to ensure the desired constitutional isomer is obtained. Various classical and modern synthetic methods have been refined to control the outcome of these reactions.

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones and their extended vinylogous counterparts like 1-phenylpenta-1,4-dien-3-one. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone possessing α-hydrogens. wikipedia.org For 1,5-diphenylpenta-1,4-dien-3-one (B3434637), two equivalents of benzaldehyde (B42025) react with one equivalent of acetone (B3395972). researchgate.netscribd.com

The regioselectivity in the synthesis of unsymmetrical dienones, such as (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one, is achieved through a stepwise approach. aip.orgresearchgate.net First, an intermediate like (E)-4-(4-hydroxyphenyl)but-3-en-2-one is synthesized via a Claisen-Schmidt aldol (B89426) condensation of 4-hydroxybenzaldehyde (B117250) and acetone. mdpi.com This intermediate is then reacted with a different aromatic aldehyde to yield the final unsymmetrical product. mdpi.com

Modern variations of the Claisen-Schmidt condensation often employ catalysts and conditions that enhance reaction rates and yields. For instance, quantitative yields have been reported in solvent-free conditions using sodium hydroxide (B78521) as the base. wikipedia.org Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. frontiersin.orgnih.gov

Table 1: Comparison of Classical and Microwave-Assisted Claisen-Schmidt Condensation

FeatureClassical MethodMicrowave-Assisted MethodReference
Reaction Time Up to 24 hours5 minutes frontiersin.org
Energy Consumption HighLow mdpi.com
Product Yield Often unsatisfactoryIncreased by 10-17% frontiersin.orgmdpi.com
Solvent Use Organic solvents (e.g., ethanol (B145695), methanol)Often solvent-free or in aqueous media frontiersin.orgacgpubs.org

Aldol Condensation Approaches and Catalysis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of this compound and its derivatives. researchgate.net The reaction can be catalyzed by either a base or an acid. In a typical synthesis of 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone), acetone is treated with two equivalents of benzaldehyde in the presence of a base like sodium hydroxide. researchgate.netscribd.com

The initial deprotonation of acetone forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone. This process is repeated on the other side of the acetone molecule to yield the final dienone product.

Catalysis plays a crucial role in the efficiency and selectivity of aldol condensations. While traditional methods use strong bases like NaOH or KOH, research has explored the use of various other catalysts to improve the reaction's green profile and performance. acgpubs.org For example, Cs-doped carbon has been shown to be an effective catalyst, especially when activated with ultrasound. acgpubs.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient pathway to structurally diverse molecules. rsc.orgbeilstein-journals.org These reactions are atom-economical and can rapidly generate complex molecular architectures from simple precursors. rsc.org

While direct MCRs for the synthesis of the core this compound skeleton are less common, the dienone itself can be a valuable substrate in subsequent MCRs to build more complex heterocyclic systems. For example, a three-component reaction involving an aryldiazonium salt, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, and an α,β-unsaturated ketone can lead to the formation of functionalized products.

Furthermore, one-pot syntheses that combine several reaction steps without isolating intermediates are a hallmark of MCRs and green chemistry. frontiersin.org The classical one-pot Claisen-Schmidt condensation is a prime example of this approach. frontiersin.org

Stereoselective Synthesis and Chiral Auxiliaries

Controlling stereochemistry is crucial when synthesizing chiral derivatives of this compound. This is often achieved by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

A chiral auxiliary can be attached to one of the starting materials, for example, by forming an enamine from a chiral amine and the ketone. The subsequent aldol-type condensation would then proceed with a facial bias due to the steric influence of the auxiliary, leading to the preferential formation of one enantiomer or diastereomer. After the key bond-forming step, the auxiliary is cleaved and can often be recovered. wikipedia.org

Examples of chiral auxiliaries used in asymmetric synthesis include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, (S)-1-phenylethylamine has been used as a chiral auxiliary in the synthesis of optically active azetidine-2,4-dicarboxylic acids. rsc.org While specific examples for this compound are not extensively detailed in the provided context, the principles of using chiral auxiliaries are broadly applicable to its stereoselective synthesis. wikipedia.orgsigmaaldrich.com

Functional Group Interconversions and Protective Group Strategies

The synthesis of complex molecules often requires the modification of functional groups and the use of protecting groups to mask reactive sites. kccollege.ac.inlkouniv.ac.in

Functional group interconversion (FGI) is a key strategy in multi-step synthesis. kccollege.ac.in For derivatives of this compound, this could involve:

Reduction: The carbonyl group of the dienone can be reduced to a secondary alcohol using reagents like sodium borohydride, yielding a 1-phenylpenta-1,4-dien-3-ol. smolecule.com

Oxidation: The double bonds can be oxidized, for example, using potassium permanganate, which could lead to cleavage of the carbon chain and formation of carboxylic acids.

Rearrangement: Under certain conditions, such as with a rhodium catalyst, an exomethylene ketone can be isomerized to the more stable endocyclic enone. organic-chemistry.org

Protective groups are essential when a planned reaction would otherwise affect a sensitive functional group elsewhere in the molecule. For instance, if a derivative of this compound contains a hydroxyl group on the phenyl ring, it might need to be protected as an ether or a silyl (B83357) ether before performing a reaction that is incompatible with a free phenol. A common strategy involves reacting a hydroxy-substituted chalcone (B49325) with a reagent like 1,2-dibromoethane (B42909) in the presence of a base to form a bromoethoxy ether, which can then be used in subsequent reactions. nih.gov The protecting group is then removed in a later step to reveal the original functionality.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org The synthesis of chalcones, including this compound, has been a fertile ground for the application of these principles. acgpubs.org

Key green chemistry strategies employed in this context include:

Solvent-free reactions: Conducting reactions without a solvent, often by grinding the solid reactants together (mechanochemistry), minimizes waste and avoids the environmental impact of organic solvents. acgpubs.org High yields in Claisen-Schmidt reactions have been achieved under solvent-free conditions. wikipedia.org

Microwave and Ultrasound Assistance: The use of microwave irradiation and sonochemistry can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. frontiersin.orgmdpi.comacgpubs.org

Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with more environmentally benign alternatives like water or ethanol is a key green strategy.

Catalysis: The use of catalysts, especially those that are reusable and non-toxic (e.g., biocatalysts, nanocatalysts), is preferred over stoichiometric reagents to improve atom economy and reduce waste. acgpubs.org

Table 2: Application of Green Chemistry Principles in Chalcone Synthesis

Green Chemistry PrincipleApplication in Chalcone SynthesisExampleReference
Waste Prevention One-pot synthesis, minimizing byproducts.One-pot Claisen-Schmidt condensation. frontiersin.org
Atom Economy Multi-component reactions that incorporate all atoms from reactants into the final product.MCRs for heterocyclic synthesis using dienones. rsc.org
Less Hazardous Chemical Syntheses Use of non-toxic catalysts and reagents.Use of KOH instead of more hazardous bases. frontiersin.org
Safer Solvents and Auxiliaries Solvent-free synthesis or use of water/ethanol.Solvent-free synthesis via grinding. acgpubs.org
Design for Energy Efficiency Microwave and ultrasound-assisted synthesis.Microwave-assisted synthesis reduces reaction time from hours to minutes. frontiersin.orgmdpi.com
Use of Renewable Feedstocks Using starting materials derived from renewable sources.Synthesis from plant-derived aldehydes.N/A
Catalysis Use of efficient and recyclable catalysts.Nanocatalysts, biocatalysts. acgpubs.org

By embracing these methodologies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern green chemistry principles advocate for the reduction or complete elimination of such solvents. transpublika.com Consequently, research has shifted towards developing solvent-free reaction conditions or utilizing environmentally safe media like water.

Solvent-free synthesis, often conducted through mechanical stirring or grinding of reactants, offers several advantages, including reduced pollution, lower costs, and often, shorter reaction times and higher yields. One notable solvent-free approach involves the Claisen-Schmidt condensation for synthesizing chalcones and their derivatives. For instance, the reaction between a ketone and an aldehyde can be performed by mechanical stirring in the presence of a solid catalyst, eliminating the need for a solvent entirely. rsc.org This method simplifies the work-up procedure, as the catalyst can often be recovered by simple filtration or extraction with a minimal amount of solvent. rsc.org

Aqueous media synthesis represents another significant green alternative. The use of eutectic mixtures, such as an ACI/EG (Ammonium Chloride/Ethylene Glycol) mixture, serves as an eco-friendly reaction medium for synthesizing derivatives like (1E,4E)-1,5-bis(p-substituted-phenyl)penta-1,4-dien-3-one. nih.gov These benign reaction media can enhance the polarity of reactants through hydrogen bonding, potentially improving reaction rates and yields under mild conditions. nih.gov The synthesis of 1,5-diphenylpenta-1,4-dien-3-ones has been successfully achieved in aqueous solutions, highlighting water's potential as a viable solvent for these condensation reactions. molaid.com

The following table summarizes findings from various studies on solvent-free and aqueous media syntheses.

ReactantsMethod/MediumCatalyst/BaseConditionsYieldReference
Benzaldehyde, AcetoneAqueous SolutionNaOH15-20°C, 1 hour stirring- nih.gov
Enaminones, HydrazonesSolvent-FreeNone90°C, Overnight96% rsc.org
Substituted Benzaldehyde, BenzalacetoneDiethyl Ether ExtractionNaOHRoom Temp, 2-5 hours70.38% bas.bg
Ketone, AldehydeSolvent-Free (Mechanical Stirring)Mg(HSO)₂50°C95% rsc.org
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Isatin, (1E,4E)-1,5-bis(p-substituted-phenyl)penta-1,4-dien-3-oneACI/EG eutectic mixtureNone40°C, 12 hoursGood nih.gov

Catalyst Development for Sustainable Production

The development of efficient and reusable catalysts is a cornerstone of sustainable chemical production. transpublika.com Ideal catalysts for green synthesis are non-toxic, derived from earth-abundant materials, and capable of functioning under mild conditions, thus lowering energy consumption. researchgate.net

In the context of this compound and its derivatives, catalyst development has focused on replacing traditional stoichiometric bases like sodium hydroxide with more sustainable options. Magnesium bisulfate (Mg(HSO₄)₂) has been identified as an effective and recyclable catalyst for the solvent-free synthesis of chalcones. rsc.org Its advantages include ease of handling and removal from the reaction mixture through simple water-EtOAc extraction. rsc.org

Another class of catalysts explored for these syntheses are activated hydrotalcites. These solid base catalysts have shown promise in aldol condensation reactions, offering stability and the potential for reutilization, which is crucial for scalable and sustainable industrial processes. dntb.gov.ua The use of such heterogeneous catalysts simplifies product purification and minimizes waste, aligning with the principles of green chemistry. sciltp.com

Modern catalyst design is increasingly incorporating advanced tools like computational modeling and artificial intelligence to accelerate the discovery and optimization of new catalytic systems. ethz.ch These approaches help in understanding reaction mechanisms and predicting catalyst performance, paving the way for the rational design of catalysts tailored for specific sustainable transformations. researchgate.netethz.ch The goal is to create robust catalytic systems that can be integrated into industrial-scale applications, thereby reducing the environmental footprint of the chemical industry. researchgate.net

The table below details catalysts used in the synthesis of this compound and related compounds, emphasizing their sustainable attributes.

CatalystReaction TypeKey Sustainability FeaturesReference
Magnesium bisulfate (Mg(HSO₄)₂)Aldol CondensationRecyclable, used in solvent-free conditions. rsc.org
Activated HydrotalcitesAldol CondensationSolid catalyst, stable, reusable, scalable. dntb.gov.ua
Ionic LiquidsAldol CondensationConsidered as green reaction media. dntb.gov.ua
Earth-abundant metals & Bio-inspired frameworksGeneral CatalysisReduces reliance on toxic/rare metals, promotes mild conditions. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 1 Phenylpenta 1,4 Dien 3 One Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a cornerstone for the structural analysis of 1-phenylpenta-1,4-dien-3-one. While ³¹P NMR is not applicable to this compound due to the absence of phosphorus, ¹H and ¹³C NMR provide extensive structural details.

Chemical Shift Analysis and Proton Coupling Constants

The ¹H NMR spectrum of this compound and its derivatives is characterized by distinct signals for the aromatic and olefinic protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3–7.6 ppm. bas.bg The olefinic protons, part of the dienone system, are observed as doublets between δ 7.0–7.8 ppm. bas.bg

For a related compound, (1E,4E)-1-phenyl-5-(pyridin-4-yl)penta-1,4-dien-3-one, the aliphatic protons show distinct coupling constants that confirm the trans configuration of the double bonds. Specifically, the signals at δ 7.81 (d, J = 16.0 Hz), 7.48 (d, J = 16.1 Hz), and 7.21 (d, J = 16.1 Hz) correspond to the vinylic protons, with the large coupling constants being characteristic of a trans-alkene geometry. nih.gov Similarly, in other 1,4-pentadien-3-one (B1670793) derivatives, the four trans =C-H protons are revealed by four downfield doublets with coupling constants around 15.0-16.0 Hz. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is typically observed as a downfield signal. For instance, in (1E,4E)-1-phenyl-5-(pyridin-4-yl)penta-1,4-dien-3-one, the C=O signal appears at δ 189.3 ppm. nih.gov The carbons of the phenyl ring and the double bonds resonate in the aromatic and olefinic regions of the spectrum, respectively.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic7.3 - 7.6m- bas.bg
Olefinic7.0 - 7.8d~16 bas.bgnih.gov

This table presents typical ¹H NMR data for this compound systems.

Carbon Chemical Shift (δ, ppm) Reference
C=O~189 nih.govmdpi.com
Aromatic/Olefinic120 - 150 nih.gov

This table presents typical ¹³C NMR data for this compound systems.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the complex proton and carbon signals and confirming the connectivity of the molecule. While specific 2D NMR studies on the parent this compound are not extensively detailed in the provided search results, the application of these techniques to similar structures is well-established. rsc.org

J-resolved NMR spectroscopy, a less common but powerful 2D technique, can be particularly useful for determining heteronuclear coupling constants (e.g., ³J(¹³C-¹H)), which can help in assigning the stereochemistry of trisubstituted double bonds. rsc.orgrsc.org For divinyl ketones, the ³J(¹³C-¹H) coupling constants extracted from ¹³C non-decoupled ¹H NMR spectra can confirm the E/Z configuration of the isomers. rsc.org

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

Characteristic Absorption Bands and Functional Group Assignments

The FTIR and FT-Raman spectra of this compound and its analogues show characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1680 cm⁻¹. nih.govworldwidejournals.com The conjugation of the carbonyl group with the double bonds and the phenyl ring leads to a lower stretching frequency compared to a simple ketone. nih.gov

The C=C stretching vibrations of the dienone system and the phenyl ring appear in the range of 1500-1610 cm⁻¹. cdnsciencepub.com The C-H stretching vibrations of the aromatic and vinylic protons are usually found between 3000 and 3100 cm⁻¹. cdnsciencepub.com

Vibrational Mode Frequency Range (cm⁻¹) Reference
C=O Stretch1650 - 1680 nih.govworldwidejournals.com
C=C Stretch (Aromatic/Olefinic)1500 - 1610 cdnsciencepub.com
C-H Stretch (Aromatic/Vinylic)3000 - 3100 cdnsciencepub.com
C-H in-plane bending1000 - 1500 cdnsciencepub.com
C-H out-of-plane bending675 - 1000 cdnsciencepub.com

This table presents characteristic FTIR/FT-Raman absorption bands for this compound systems.

Conformational Analysis via Vibrational Modes

Computational studies, often using Density Functional Theory (DFT), are employed in conjunction with experimental vibrational spectroscopy to analyze the conformational landscape of molecules like this compound. researchgate.net By calculating the potential energy surface for the rotation around key single bonds, the most stable conformer can be identified. researchgate.net The calculated vibrational frequencies for the stable conformer can then be compared with the experimental FTIR and FT-Raman spectra to validate the conformational assignment. For the related 1,5-diphenylpenta-1,4-dien-3-one (B3434637), the trans-trans conformer has been identified as the most stable. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher energy one (like the LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org

Molecules with extended conjugated systems, such as this compound, exhibit absorption in the UV-Vis region. libretexts.org The main electronic transitions observed are π → π* and n → π. shu.ac.uk The π → π transitions are typically more intense than the n → π* transitions. shu.ac.uk For 1,5-diphenylpenta-1,4-dien-3-one, the experimental UV-Vis spectrum shows a strong absorption peak, and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions responsible for these absorptions. researchgate.net The solvent can influence the position of the absorption maxima; for instance, polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk For a substituted derivative, (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one, the UV-Vis absorption spectrum shows a lower optical cutoff wavelength of 454 nm, indicating transparency in a large portion of the visible region. aip.org

Transition Type Typical Wavelength Range (nm) Key Features Reference
π → π200 - 400High molar absorptivity shu.ac.uk
n → π300 - 500Lower molar absorptivity shu.ac.uk

This table outlines the general electronic transitions for conjugated ketones like this compound.

π-Conjugation Effects on Absorption Maxima

The electronic absorption spectra of this compound and its analogs are dominated by the extended π-conjugated system, which includes the phenyl ring(s), the vinylic double bonds, and the carbonyl group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in strong absorption in the near-ultraviolet to visible range. nih.gov

The position of the absorption maximum (λmax) is highly sensitive to the nature of substituents on the phenyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic distribution and, consequently, the energy of the electronic transitions.

Electron-Donating Groups (EDGs): Groups like ethoxy (-OEt) increase the electron density of the π-system, leading to a more pronounced intramolecular charge transfer (ICT) character. This stabilization of the excited state lowers the transition energy, causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens such as chlorine (-Cl) also influence the electronic structure. For instance, (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one exhibits an absorption cutoff at 454 nm. aip.org These groups modify the energy levels of the molecular orbitals, leading to shifts in λmax. nih.gov

Extended Conjugation: Elongating the conjugated system, for example by adding more double bonds, consistently produces a red-shift in the absorption band, moving it to lower energies. nih.gov

Table 1: Absorption Maxima for Selected 1,5-Diarylpenta-1,4-dien-3-one Derivatives This table is interactive. Click on headers to sort.

Compound Substituent (R) Absorption Maximum (λmax) Source
Dibenzalacetone (DBA) -H ~330 nm nih.gov
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (DBC) -Cl ~341 nm nih.gov
(1E,4E)-1,5-bis(4-ethoxyphenyl)penta-1,4-dien-3-one (DEP) -OC₂H₅ ~387 nm nih.gov

Solvatochromic Behavior and Electronic Structure

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of divinyl ketones like this compound. researchgate.net This phenomenon provides valuable information about the electronic structure and the difference in dipole moment between the ground and excited states. researchgate.net

In these systems, a bathochromic (red) shift in the absorption maximum is typically observed as the solvent polarity increases. researchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state. The stabilization of the more polar excited state by polar solvent molecules is greater than the stabilization of the ground state, which reduces the energy gap for the π → π* transition. researchgate.net This behavior is characteristic of molecules that exhibit intramolecular charge transfer (ICT) upon excitation. researchgate.net The solvent effect depends not only on polarity but also on specific interactions like hydrogen bonding. researchgate.netnih.gov

Table 2: Solvatochromic Shift for a Representative Dienone Derivative (Data for (1E,4E)-1,5-bis(4-(diethylamino)phenyl)penta-1,4-dien-3-one)

Solvent Polarity Absorption Maximum (λabs) Emission Maximum (λem) Source
Hexane Non-polar 425 nm 486 nm researchgate.net
Chloroform Polar aprotic 431 nm 545 nm researchgate.net

Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the characterization of this compound and its derivatives. mdpi.comfrontiersin.org It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. acs.orguniroma1.it In electrospray ionization (ESI) mode, these compounds are typically observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.gov For example, the calculated mass for C₁₇H₁₃NO₃ is 279.09, and its ESI-MS spectrum shows ions at m/z 279.8 [M+H]⁺ and 301.8 [M+Na]⁺. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For ketones, a common fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmsu.edu For a generic 1,5-diarylpentadienone, this can lead to the formation of stable acylium ions or other resonant structures.

Common fragmentation patterns include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the adjacent vinylic carbon can lead to the loss of a styryl radical (C₆H₅-CH=CH•) or a substituted styryl radical, resulting in a resonance-stabilized acylium ion.

Loss of Small Molecules: Depending on the substituents, the loss of small, stable neutral molecules may be observed.

Cleavage at the Phenyl Group: Fragmentation can also involve the loss of the phenyl group or fragments from substituted aromatic rings. libretexts.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of these molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular packing. nih.gov

The crystal structures of several this compound derivatives have been determined, revealing how they pack in the crystal lattice. The unit cell parameters define the size and shape of the repeating unit in the crystal. These parameters vary depending on the specific substituents on the phenyl rings.

Table 3: Crystallographic Data for this compound Derivatives This table is interactive. Click on headers to sort.

Compound Name Molecular Formula Crystal System a (Å) b (Å) c (Å) β (°) Volume (ų) Z Source
(1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one C₁₇H₁₃NO₃ Monoclinic 11.9806 9.8955 12.5562 114.992 1349.21 4 nih.gov

(Z = number of molecules per unit cell)

The central pentadienone chain tends to adopt a nearly planar conformation to maximize π-conjugation. nih.gov The double bonds within this chain are almost invariably found in the more stable trans (E) configuration. However, steric hindrance can cause the phenyl rings to twist out of the plane of the dienone backbone.

In 1,5-bis[2-(trifluoromethyl)phenyl]penta-1,4-dien-3-one, one of the phenyl rings is tilted by 17.18° with respect to the plane of the rest of the molecule. nih.gov

In (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one, the dihedral angle between the two benzene (B151609) rings is 31.21°. nih.govresearchgate.net

For (1E,4E)-1,5-bis[4-(diethylamino)phenyl]penta-1,4-dien-3-one, which has two molecules in the asymmetric unit, the dihedral angles between the benzene rings are 11.19° and 14.40°, respectively. researchgate.net

These deviations from planarity represent a balance between the stabilizing effect of extended conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring twisting). uci.edu

The packing of molecules in the crystal is governed by non-covalent intermolecular forces. In this compound systems, these are primarily C-H···O hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from a phenyl or vinyl group interacts with the carbonyl oxygen of a neighboring molecule. In the crystal of (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one, these interactions link molecules into centrosymmetric dimers. nih.govresearchgate.net

π-π Stacking: These interactions occur between the electron-rich aromatic rings of adjacent molecules. iucr.orgresearchgate.net They are crucial for the stabilization of the crystal lattice. The efficiency of this stacking depends on the relative orientation and distance between the rings.

C-H···π Interactions: In addition to π-π stacking, interactions where a C-H bond points towards the face of an aromatic ring are also observed, further stabilizing the crystal packing. nih.govresearchgate.net

Computational Chemistry and Quantum Chemical Investigations of 1 Phenylpenta 1,4 Dien 3 One

Density Functional Theory (DFT) Calculations

DFT has been widely used to investigate the structural and electronic properties of 1-Phenylpenta-1,4-dien-3-one and related chalcone (B49325) structures. These calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. cdnsciencepub.comresearchgate.networldwidejournals.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation of the molecule. For compounds in the pentadienone family, studies show that the molecule is largely planar, a feature attributed to the extended π-conjugation system. worldwidejournals.comresearchgate.net However, some torsion is observed, particularly in the dihedral angle between the phenyl rings. researchgate.net

Conformational analysis, performed by systematically rotating specific bonds and calculating the corresponding energy, helps to map the potential energy surface of the molecule and identify stable conformers. aip.org For similar flexible molecules, this can reveal multiple low-energy structures, such as syn- and anti-gauche forms. aip.org The optimized geometric parameters for related pentadienone structures provide a good approximation for this compound. worldwidejournals.com

Table 1: Selected Optimized Geometrical Parameters for a Representative Phenylpenta-1,4-dien-3-one Derivative Data derived from studies on (1E,4E)-1-(3-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one. worldwidejournals.com

ParameterBond Length (Å)Bond Angle (°)
C=O1.227-
C-C (ring avg.)~1.397-
C-C-C (ring avg.)-~120

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. cdnsciencepub.comirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. worldwidejournals.com A smaller energy gap implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. cdnsciencepub.comirjweb.com In phenylpenta-1,4-dien-3-one derivatives, the HOMO is typically distributed over the phenyl ring and the conjugated dienone system, whereas the LUMO is often localized across the carbonyl group and the α,β-unsaturated bridge. cdnsciencepub.comworldwidejournals.com

Table 2: Calculated HOMO-LUMO Energy Gaps for this compound Derivatives

CompoundDFT MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one cdnsciencepub.comB3LYP/6-311++G(d,p)--3.35
1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one aip.orgresearchgate.netB3LYP/6-31G(d)--3.87
(1E,4E)-1-(3-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one worldwidejournals.comB3LYP/6-311++G(d,p)-6.4055-2.64643.7591
(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one aip.orgB3LYP/6-31G(d)--2.73

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. cdnsciencepub.com

In studies of related compounds, the most negative potential (typically colored red or yellow) is concentrated around the highly electronegative oxygen atom of the carbonyl group, identifying it as a prime site for electrophilic attack. cdnsciencepub.comresearchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are generally located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. cdnsciencepub.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. cdnsciencepub.comuni-muenchen.de This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). cdnsciencepub.com

For phenylpenta-1,4-dien-3-one systems, significant stabilization energies are found for π → π* and σ → σ* transitions. cdnsciencepub.com These interactions, particularly the π → π* transitions within the conjugated system, confirm substantial electron delocalization across the molecule's backbone, which contributes to its electronic properties and stability. cdnsciencepub.comfigshare.com

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for a Phenylpenta-1,4-dien-3-one Derivative Data derived from a study on 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. cdnsciencepub.com

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)π(C=C)High
π(C=C)π(C=O)Moderate
LP(O)π(C=C)Moderate
LP(O)σ(C-C)Low

Note: "High," "Moderate," and "Low" are qualitative descriptors based on typical reported values for such interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative mapping of electron pair localization in a molecule. jussieu.fr These methods are effective in distinguishing core, bonding, and lone pair electrons. The ELF values range from 0 to 1, where regions with values close to 1 correspond to high electron localization. jussieu.fr

For related chalcone derivatives, ELF and LOL analyses have been used to visualize the electron distribution. cdnsciencepub.comresearchgate.netresearchgate.net These studies show distinct localization basins corresponding to the core shells of carbon and oxygen atoms, covalent C-H, C-C, and C=C bonds, and the lone pairs on the carbonyl oxygen atom. This provides a clear chemical picture of the bonding within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insight into the static properties of a molecule at 0 K, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time at finite temperatures. MD simulations can model the conformational flexibility, vibrational motions, and interactions of the molecule with its environment, such as a solvent.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are pivotal in establishing mathematical relationships between the structural features of this compound analogues and their biological activities or physicochemical properties. These models are instrumental in predicting the efficacy of new, unsynthesized compounds.

The foundation of any QSAR/QSPR model lies in the accurate calculation of molecular descriptors, which are numerical representations of a molecule's properties. For derivatives of this compound, a variety of physicochemical and electronic descriptors are calculated using computational software. jddtonline.info To construct a robust model, compounds are often represented by these descriptors. dovepress.com

Commonly derived descriptors include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. jddtonline.info

Physicochemical Descriptors: Log P (lipophilicity), molar refractivity (MR), and solvent accessible surface area (SAS). jddtonline.info

Thermodynamic Descriptors: Heat of formation (HF) and conformational minimum energies. jddtonline.info

These descriptors quantify the features of the molecule that are believed to influence its interaction with a biological target or determine its physical properties.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of this compound Analogues

Descriptor Category Specific Descriptor Significance
Electronic HOMO/LUMO Energies Relate to electron-donating/accepting ability and molecular reactivity. jddtonline.info
HOMO-LUMO Gap Indicates chemical stability and is crucial for charge transfer processes. jddtonline.info
Physicochemical Log P Measures lipophilicity, affecting membrane permeability and transport. jddtonline.info
Molar Refractivity (MR) Relates to molecular volume and polarizability, influencing binding interactions. jddtonline.info
Topological Shape Index Describes molecular shape and branching. jddtonline.info

Once molecular descriptors are calculated, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a frequently employed technique to generate an equation that correlates the descriptors of the training set compounds with their measured biological activity. jddtonline.infodovepress.com

For instance, in a study of curcumin (B1669340) analogs, which share the diarylpentanoid structure, statistically significant QSAR models were developed with regression coefficients (R²) of 0.85 and 0.83. nih.gov These models effectively predicted the inhibitory activities against TNF-α and IL-6 expression. nih.gov The analysis revealed that compounds bearing electron-withdrawing substituents were more likely to exhibit higher inhibitory activity. nih.gov The predictive power of such models is validated using a separate 'test set' of compounds and statistical metrics like the cross-validated squared correlation coefficient (Q²). jddtonline.info A QSAR model for antioxidant activity of flavonoids, including chalcones, showed a correlation coefficient R² of 0.7609 and a Q² of 0.5041. jddtonline.info

For three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), the alignment of all molecules in a dataset is a critical step. The accuracy and predictive power of the resulting model heavily depend on the alignment rule. researchgate.net In a molecular modeling study of ionone-based chalcone derivatives, a this compound nucleus from a potent compound was used as the template for aligning the entire series of molecules. researchgate.net This process ensures that variations in the steric and electrostatic fields are compared consistently across all compounds, allowing for the generation of reliable 3D contour maps that guide structural modifications for enhanced activity. researchgate.net

Non-Linear Optical (NLO) Property Predictions and Hyperpolarizability Calculations

Derivatives of this compound are of significant interest for applications in non-linear optics (NLO) due to their extended π-conjugated systems. Computational methods, particularly Density Functional Theory (DFT), are essential for predicting and understanding their NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d), have been performed to compute the first hyperpolarizability (β) of various substituted this compound compounds. researchgate.netaip.orgaip.org For a derivative with a 4-chlorophenyl group, the static first hyperpolarizability (β) was calculated to be 20.30 x 10⁻³⁰ esu, a value significantly greater than that of the standard NLO material urea. researchgate.netaip.org This enhancement is attributed to the molecule's D-π-A-π-D (Donor-π-Acceptor-π-Donor) structure. aip.org

Theoretical investigations into the third-order NLO properties of D-π-A-π-A type chalcone derivatives have involved computing the second hyperpolarizability (γ). worldscientific.com These studies combine DFT with semi-empirical methods to calculate γ at specific wavelengths, and the results show a consistent trend with experimental values obtained from Z-scan measurements. worldscientific.comresearchgate.net

Table 2: Calculated First Hyperpolarizability (β) of Substituted this compound Derivatives

Compound Substituent Computational Method Calculated Static β (esu) SHG Efficiency vs. Urea Reference
V4 4-chlorophenyl B3LYP/6-31G(d) 20.30 x 10⁻³⁰ > Urea researchgate.netaip.org
V3 4-methoxyphenyl B3LYP/6-31G(d) N/A 1.28 times aip.org

The significant NLO response in these molecules originates from efficient Intramolecular Charge Transfer (ICT). aip.org Computational studies elucidate ICT by analyzing the molecule's electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO). theses-algerie.comtheses-algerie.com In these push-pull systems, the phenyl ring (often with an electron-donating group) acts as the donor (D) and the carbonyl group functions as the acceptor (A), connected by a π-conjugated bridge. aip.org

Analysis of the HOMO and LUMO distributions shows that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-acceptor moiety. aip.org The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap facilitating ICT and enhancing the NLO response. cdnsciencepub.com Natural Bond Orbital (NBO) analysis is also performed to investigate the delocalization of electron density and quantify the charge transfer between different parts of the molecule. theses-algerie.comtheses-algerie.com Furthermore, Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which confirms the charge separation characteristic of ICT. cdnsciencepub.com Studies on cinnamaldehyde-based chalcones confirm that the introduction of strong donor groups, like a dimethylamino moiety, leads to excellent excited-state charge-transfer properties. acs.org

Reaction Mechanisms and Advanced Chemical Reactivity of 1 Phenylpenta 1,4 Dien 3 One

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. 1-Phenylpenta-1,4-dien-3-one is an ideal substrate for several such transformations, including electrocyclizations and cycloadditions, due to its conjugated π-electron system.

Nazarov Cyclization and Related Transformations

The Nazarov cyclization is the signature reaction of divinyl ketones. It is a Lewis or Brønsted acid-catalyzed 4π-conrotatory electrocyclization that converts divinyl ketones into cyclopentenone derivatives. acs.orgresearchgate.net The reaction is initiated by the interaction of a promoter with the carbonyl oxygen, which facilitates the formation of a stabilized pentadienyl cation. This cation then undergoes a thermally allowed 4π-electrocyclic ring closure as dictated by Woodward-Hoffmann rules, forming an oxyallyl cation intermediate. acs.org Subsequent elimination of a proton and tautomerization yield the final cyclopentenone product.

For this compound, this cyclization would lead to the formation of a phenyl-substituted cyclopentenone. The regioselectivity of the final double bond in the cyclopentenone ring can be influenced by substitution patterns on the vinyl groups. Strong and confined Brønsted acids, such as imidodiphosphorimidates (IDPi), have been shown to catalyze the asymmetric Nazarov cyclization of simple divinyl ketones, yielding cyclopentenones with high enantioselectivity. nih.gov

Table 1: Catalysts and Conditions for Nazarov Cyclization of Divinyl Ketones
CatalystSolventTemperature (°C)Key Features
FeCl₃DichloromethaneRoom TempStandard, effective Lewis acid catalyst.
BF₃·OEt₂Dichloromethane0 to Room TempCommon Lewis acid, promotes facile cyclization.
Strong Brønsted Acids (IDPi)Toluene-20Enables highly enantioselective cyclizations. nih.gov
AlCl₃Dichloromethane0Strong Lewis acid, can lead to side reactions.
Silica GelNoneVariableCan promote cyclization under solvent-free conditions.

Diels-Alder Reactions with Dienone Systems

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.commasterorganicchemistry.com The conjugated system of this compound allows it to act as either the 4π-electron component (the diene) or, more commonly, the 2π-electron component (the dienophile).

When acting as a diene, the s-cis conformation is required for the reaction to proceed. masterorganicchemistry.com The reactivity is enhanced by the phenyl group, which extends the conjugation. Research on substituted 1-phenylpenta-2,4-dien-1-ones has shown they undergo [4+2] cycloaddition with electron-deficient dienophiles like N-phenylmaleimide and dimethyl acetylenedicarboxylate (DMAD). nih.gov

More frequently, the electron-withdrawing nature of the carbonyl group activates the vinyl groups of the dienone, making them effective dienophiles. In this role, this compound can react with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the substituents on the dienophile is retained in the product, making the reaction highly stereospecific. masterorganicchemistry.com

Table 2: Representative Diels-Alder Reactions with Dienone Systems
Role of DienoneReactant PartnerProduct TypeRef.
DieneN-PhenylmaleimideSubstituted Tetrahydroisoindoledione nih.gov
DieneDimethyl Acetylenedicarboxylate (DMAD)Substituted Phthalate nih.gov
DieneNaphthoquinonePolycyclic Ketone nih.gov
Dienophile2,3-Dimethyl-1,3-butadieneSubstituted CyclohexeneN/A
DienophileCyclopentadieneBicyclic Ketone youtube.com

[5+2] Dipolar Cycloaddition Mechanisms

The [5+2] cycloaddition is a powerful reaction for the construction of seven-membered rings. rsc.org While not as common as the [4+2] Diels-Alder reaction, it is a key step in the synthesis of many complex natural products. These reactions typically involve the combination of a 5-atom, 6π-electron system with a 2-atom, 2π-electron system (an alkene or alkyne).

A common strategy to generate the 6π-electron component is through the formation of oxidopyrylium ions from precursors such as acetoxypyranones. acs.org These reactive intermediates can then undergo intramolecular or intermolecular [5+2] cycloaddition. Although this compound is not a direct precursor, its structural relationship to pyran systems suggests its potential involvement in pathways leading to such cycloadditions. The reaction of an oxidopyrylium ylide with a π-system proceeds through a concerted mechanism to furnish heterocyclic seven-membered ring molecules. acs.org The development of catalytic, enantioselective versions of this reaction, often using dual catalyst systems involving a chiral aminothiourea, has significantly advanced its synthetic utility. acs.org

Transition Metal-Catalyzed Transformations

The olefinic moieties in this compound are susceptible to a range of transition metal-catalyzed reactions, particularly those involving palladium. These methods allow for the selective functionalization of the molecule at its allylic or vinylic positions.

Allylic Amination with Palladium Catalysts

Palladium-catalyzed allylic amination, a variation of the Tsuji-Trost reaction, is a versatile method for forming C-N bonds. The reaction proceeds via a π-allylpalladium intermediate, which is generated by the oxidative addition of a Pd(0) catalyst to an allylic substrate. rsc.org In the case of this compound, C-H activation at one of the allylic positions can lead to the formation of a π-allylpalladium complex.

This electrophilic complex is then susceptible to nucleophilic attack by an amine. The regioselectivity of the attack (at the terminal or internal carbon of the allyl system) can often be controlled by the choice of ligands on the palladium catalyst. This transformation provides a direct route to functionalized amino-dienones, which are valuable synthetic intermediates.

Table 3: Typical Catalysts and Ligands for Palladium-Catalyzed Allylic Amination
Palladium PrecursorLigandNucleophile TypeKey Features
Pd₂(dba)₃Triphenylphosphine (PPh₃)Primary/Secondary AminesStandard, widely used system.
Pd(OAc)₂DPPE (1,2-Bis(diphenylphosphino)ethane)AnilinesBidentate ligand, can improve stability.
[Pd(allyl)Cl]₂Trost LigandMalonates, AminesChiral ligand for asymmetric amination.
Pd(PPh₃)₄NoneVarious AminesPre-formed active Pd(0) catalyst.

Cross-Coupling Reactions and Hydrogenation

Cross-Coupling Reactions are fundamental in modern organic synthesis for C-C bond formation, with palladium catalysis being central to many named reactions like Suzuki, Stille, and Negishi couplings. wikipedia.orgyoutube.com While this compound itself is not a typical substrate for direct cross-coupling, it can be synthesized via such methods. For example, the Stille coupling of vinyl iodides with organostannanes has been used to prepare unsymmetrical divinyl ketones. acs.org Alternatively, the vinyl groups of the dienone could be converted into vinyl halides or triflates, which could then participate as electrophiles in cross-coupling reactions to introduce new aryl, alkyl, or vinyl substituents.

Hydrogenation of this compound can be controlled to achieve selective reduction of its various unsaturated functionalities. Catalytic hydrogenation using palladium, platinum, or nickel catalysts can reduce the carbon-carbon double bonds. By carefully selecting the catalyst and reaction conditions (temperature, pressure, solvent), it is possible to achieve selective hydrogenation. For instance, hydrogenation over a Pd catalyst can selectively reduce one or both vinyl groups to yield the corresponding mono-enone or the fully saturated 1-phenylpentan-3-one. Further reduction of the carbonyl group to a hydroxyl group is also possible with more powerful reducing agents or harsher conditions. Studies on similar systems, such as the hydrogenation of 1-phenyl-1-propyne, show that catalyst choice (e.g., Pd vs. Pd-Ag alloys) dramatically affects selectivity, allowing for the preferential formation of the alkene over the fully saturated alkane. nih.gov

Table 4: Potential Products from Selective Hydrogenation of this compound
CatalystH₂ PressureProduct(s)Remarks
Pd/CLow (e.g., 1 atm)1-Phenylpent-1-en-3-one, 1-Phenylpentan-3-oneSelective reduction of the less hindered double bond first.
PtO₂ (Adams' catalyst)Medium (e.g., 3 atm)1-Phenylpentan-3-onePowerful enough to reduce both double bonds.
Rh/Al₂O₃Medium1-Phenylpentan-3-oneEffective for alkene and aromatic ring hydrogenation.
NaBH₄/CeCl₃ (Luche reduction)N/A1-Phenylpenta-1,4-dien-3-olSelective reduction of the carbonyl group.
Raney NickelHigh1-Phenylpentan-3-olReduces both C=C and C=O bonds.

C-H Bond Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For this compound and related chalcones, transition metal-catalyzed C-H activation has emerged as a key method for introducing new functional groups.

Rhodium(III)-catalyzed C-H activation, in particular, has shown significant promise in the functionalization of chalcones. rsc.org These reactions typically proceed via a C-H activation/annulation sequence, where the carbonyl oxygen acts as a directing group, guiding the metal catalyst to activate a specific C-H bond, usually at the ortho-position of the phenyl ring. While specific studies on this compound are limited, the general mechanism involves the formation of a rhodacycle intermediate, followed by insertion of a coupling partner, such as an alkyne or alkene, and subsequent reductive elimination to afford the functionalized product. This approach allows for the construction of complex polycyclic structures from relatively simple starting materials.

Palladium catalysis is another versatile tool for C-H functionalization. amazonaws.commdpi.com Palladium-catalyzed reactions can facilitate the arylation, alkenylation, and alkylation of aromatic C-H bonds. In the context of this compound, the phenyl ring is a prime candidate for such transformations. The reaction mechanism often involves an oxidative addition of an aryl or vinyl halide to the palladium(0) catalyst, followed by a C-H activation step and reductive elimination.

Table 1: Examples of C-H Functionalization Reactions on Chalcone (B49325) Scaffolds

Catalyst/Reagent Coupling Partner Product Type Reference
[Rh(III)] Alkyne Indanone derivative rsc.org

Nucleophilic and Electrophilic Reactions

The electron-deficient nature of the β-carbon atoms in the α,β-unsaturated ketone system makes this compound highly susceptible to nucleophilic attack. Conversely, the electron-rich phenyl ring can participate in electrophilic substitution reactions.

The conjugate addition of nucleophiles to the β-carbon of the dienone system, known as the Michael addition, is a characteristic reaction of this compound class. wikipedia.org A wide variety of nucleophiles, including carbanions (from malonates, nitroalkanes), amines, and thiols, can add to the activated double bond. wikipedia.org

The reaction is initiated by the attack of the nucleophile on one of the β-carbons, leading to the formation of a resonance-stabilized enolate intermediate. This enolate can then be protonated to yield the 1,4-addition product. In the case of this compound, which has two electrophilic β-carbons, the regioselectivity of the addition can be influenced by steric and electronic factors of both the substrate and the nucleophile. The formation of the enolate is a key step, as this intermediate can also be trapped by other electrophiles in subsequent reactions. study.com

Table 2: Michael Addition Reactions with 1,5-Diphenylpenta-1,4-dien-3-one (B3434637) (Dibenzalacetone)

Nucleophile Reagent/Catalyst Product Reference
Malononitrile Quinine Cyclohexanone derivative researchgate.net

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org These reactions involve the generation of a strong electrophile, typically with the aid of a Lewis acid catalyst like aluminum chloride (AlCl₃), which then attacks the electron-rich benzene (B151609) ring. wikipedia.orglibretexts.org The position of substitution (ortho, meta, or para) is directed by the existing substituent on the ring. The vinylphenyl group of the dienone is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions.

Halogenation, such as bromination, can also be achieved on the aromatic ring, typically using a halogen carrier like iron(III) bromide (FeBr₃). Nitration can be accomplished using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.

Redox Chemistry of the Dienone Moiety

The dienone moiety of this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized products.

Oxidative cleavage of the carbon-carbon double bonds in the dienone system can lead to the formation of carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic, or basic conditions can cleave the double bonds, ultimately yielding benzoic acid and other carboxylic acid fragments. chemistrysteps.comyoutube.com

Ozonolysis is another powerful method for the oxidative cleavage of alkenes. youtube.com Treatment of this compound with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will also lead to the formation of carboxylic acids. youtube.com The specific carboxylic acids formed will depend on which double bond is cleaved.

Table 3: Oxidation Reactions of Diarylpentadienones

Reagent Conditions Major Product(s) Reference
KMnO₄ Hot, acidic/basic Benzoic acid, other carboxylic acids chemistrysteps.comyoutube.com

The carbonyl group and the carbon-carbon double bonds of the dienone moiety can be selectively reduced to form various alcohol derivatives. The choice of reducing agent is crucial for controlling the outcome of the reaction.

Sodium borohydride (NaBH₄) is a relatively mild reducing agent that typically reduces the carbonyl group to a secondary alcohol, leaving the carbon-carbon double bonds intact under standard conditions. researchgate.net This selective reduction yields 1-phenylpenta-1,4-dien-3-ol.

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), can reduce both the carbonyl group and the carbon-carbon double bonds. youtube.com Depending on the reaction conditions (pressure, temperature, and catalyst), it is possible to achieve selective reduction of the double bonds or complete reduction to the corresponding saturated diol.

Table 4: Reduction Reactions of 1,5-Diphenylpenta-1,4-dien-3-one

Reagent Conditions Major Product Reference
NaBH₄ Methanol, rt 1,5-Diphenylpenta-1,4-dien-3-ol researchgate.net
H₂, Pd/C Ethanol (B145695), rt 1,5-Diphenylpentan-3-ol youtube.com

Photochemical Reactivity and Excited State Behavior

The photochemical reactivity of this compound, as a divinyl ketone, is governed by the electronic transitions within its extended π-system. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state, unlocking reaction pathways that are not accessible under thermal conditions. The behavior of α,β-unsaturated ketones upon irradiation is well-documented, and the principles derived from these studies can be applied to understand the expected photochemical reactions of this compound. The primary excited states involved are the nπ* and ππ* states, arising from the promotion of a non-bonding electron from the carbonyl oxygen or a π-electron from the conjugated system to an antibonding π* orbital, respectively. The relative energies of these states can be influenced by the solvent polarity and determine the subsequent photochemical course.

One of the most common photochemical reactions for acyclic α,β-unsaturated carbonyl compounds is cis-trans isomerization around the carbon-carbon double bonds. biosyn.com This process typically occurs from the triplet excited state, which can be populated via intersystem crossing from the initially formed singlet excited state. magadhmahilacollege.org For this compound, which can exist as (1E,4E), (1E,4Z), or (1Z,4Z) isomers, irradiation can lead to a photostationary state, a mixture of these isomers whose composition is dependent on the excitation wavelength and the molar absorptivities of the different isomers at that wavelength. gcwk.ac.in

Another significant photochemical pathway for enones is [2+2] cycloaddition, which can occur either intermolecularly to form dimers or intramolecularly if a second double bond is suitably positioned. researchgate.net In the case of this compound, intermolecular [2+2] cycloaddition would lead to the formation of cyclobutane dimers. These reactions are synthetically useful for constructing four-membered rings. organicreactions.org The regiochemistry and stereochemistry of the resulting cyclobutane products are dependent on the nature of the excited state (singlet or triplet) and steric factors. Generally, photodimerization of enones is believed to proceed through a triplet excited state. magadhmahilacollege.org

In the presence of a suitable hydrogen donor, photoreduction of the carbonyl group or the C=C double bonds can also occur. Furthermore, in the presence of a mild base, some α,β-unsaturated ketones can undergo deconjugation to form β,γ-unsaturated ketones via a photoenolization mechanism. rsc.org

The excited state behavior of dienones can be complex, with the possibility of competing decay pathways including fluorescence, phosphorescence, intersystem crossing, and non-radiative decay, in addition to the chemical reactions mentioned above. The quantum yield of a particular photochemical process is a measure of its efficiency and is defined as the number of molecules undergoing that process divided by the number of photons absorbed.

Table 1: Expected Photochemical Reactions of this compound

Reaction Type Description Probable Excited State
cis-trans Isomerization Interconversion between (E,E), (E,Z), and (Z,Z) isomers. Triplet (ππ*)
[2+2] Cycloaddition Dimerization to form cyclobutane derivatives. Triplet (nπ* or ππ*)
Photoreduction Reduction of the carbonyl or C=C double bonds. Triplet (nπ*)
Deconjugation Isomerization to a β,γ-unsaturated ketone. Singlet or Triplet

Note: The data in this table is illustrative and based on the general photochemical behavior of α,β-unsaturated ketones. Specific quantum yields and excited state assignments for this compound would require experimental determination.

Electrochemical Properties and Red-Ox Potentials

The electrochemical behavior of this compound is characterized by its susceptibility to both reduction and oxidation at an electrode surface. The extended conjugation of the molecule, involving the phenyl ring, the two carbon-carbon double bonds, and the carbonyl group, significantly influences its redox potentials. Cyclic voltammetry is a common technique used to investigate the electrochemical properties of such compounds, providing information on their reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. wikipedia.orglibretexts.org

The reduction of α,β-unsaturated ketones has been extensively studied. acs.org In aprotic solvents, the reduction of this compound is expected to occur in one-electron steps. The initial step would be the formation of a radical anion, where an electron is added to the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This radical anion can be relatively stable due to the delocalization of the unpaired electron and the negative charge over the entire π-framework. The potential at which this first reduction occurs is a key characteristic of the molecule. Depending on the experimental conditions, such as the solvent, electrolyte, and the presence of proton donors, the radical anion can undergo further reactions. acs.org

In the presence of a proton source, the radical anion can be protonated, leading to a neutral radical. This radical can then be reduced further at a less negative potential to form a monoanion, which upon protonation yields the saturated ketone. Alternatively, two radical anions can dimerize, a common pathway for α,β-unsaturated ketones, leading to the formation of a carbon-carbon bond. acs.org The electrochemical 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones can also be achieved using specific reagents like methanol and ammonium chloride as hydrogen sources. rsc.orgrsc.org

The oxidation of this compound is also possible, although typically at more positive potentials. The oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO), forming a radical cation. The stability and subsequent reactions of this radical cation would depend on the molecular structure and the reaction medium. For some enolizable ketones, oxidation can proceed via the enol form, which generally has a lower oxidation potential than the ketone itself. researchgate.net

Table 2: Expected Electrochemical Behavior of this compound

Process Electrode Reaction Key Intermediates Typical Products
Reduction Addition of one or more electrons. Radical anion, dianion. Saturated ketone, dimeric products, or the corresponding alcohol.
Oxidation Removal of one or more electrons. Radical cation. Complex products, potentially from reactions of the radical cation.

Note: The information in this table is based on the general electrochemical properties of α,β-unsaturated ketones. The precise redox potentials and reaction products for this compound would need to be determined experimentally.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials Development

The delocalized π-electron system within 1-Phenylpenta-1,4-dien-3-one and its derivatives makes them promising candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light, enabling applications such as frequency conversion and optical switching.

Design Principles for Enhanced Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process in materials based on this compound is governed by several key design principles at the molecular and crystal structure level.

A primary strategy for enhancing SHG efficiency is the introduction of strong electron-donating and electron-accepting groups at opposite ends of the conjugated molecule. This creates a significant difference in the ground-state and excited-state dipole moments, which is crucial for a large second-order nonlinear optical response. The presence of delocalized π-electron systems connecting these donor and acceptor groups facilitates this intramolecular charge transfer, enhancing the material's asymmetric polarizability. scirp.org

Role of Donor-π-Acceptor-π-Donor (D-π-A-π-D) Systems in NLO Properties

The Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture is a powerful molecular design for enhancing NLO properties. In this configuration, an electron-accepting core is flanked by two electron-donating groups, connected via π-conjugated bridges. Derivatives of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone), a close relative of this compound, have been synthesized as D-π-A-π-D type molecules.

In these systems, the central carbonyl group of the pentadienone backbone typically acts as the electron acceptor (A), while the terminal phenyl rings can be functionalized with electron-donating groups (D). The vinyl groups (-CH=CH-) serve as the π-bridges. This symmetrical arrangement of donor and acceptor moieties across the conjugated system can lead to a significant enhancement of the third-order nonlinear optical susceptibility (χ(3)). By systematically varying the electron-donating strength of the substituent groups on the phenyl rings, researchers have observed a corresponding increase in the nonlinear response.

For instance, computational studies on (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one have indicated a D-π-A-π-D type structure where the chlorine atom acts as an electron donor. This highlights the versatility of the this compound scaffold in creating these charge-transfer systems. The enhancement in the third-order nonlinearity in these molecules is primarily of electronic origin and can lead to applications in optical limiting.

Phase Matching Characteristics

Phase matching is a critical condition for efficient frequency conversion in nonlinear optical materials. It requires that the fundamental and the generated harmonic waves travel at the same speed through the crystal, ensuring a constructive interference and a continuous energy transfer to the harmonic wave. In birefringent crystals, this can be achieved by carefully choosing the polarization of the light and the direction of propagation relative to the crystal's optic axis.

Materials must be classifiable as phase-matchable to be practical for SHG applications. Powder techniques can be used for a rapid initial assessment of whether a material has phase-matching directions. For chalcone (B49325) derivatives, the existence of phase-matching has been demonstrated. While detailed phase-matching curves and angular tuning ranges are specific to individual crystal structures and have not been extensively reported for this compound itself, the general principles apply. There are two main types of birefringent phase matching: Type I, where the two lower-frequency waves have the same polarization, and Type II, where they have orthogonal polarizations. fiberoptics4sale.com The specific conditions depend on whether the crystal is positive or negative uniaxial. fiberoptics4sale.com

Organic Semiconductors and Electronic Devices

The tunable electronic properties of this compound derivatives also make them attractive for use in organic semiconductor devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color and efficiency of the OLED are determined by the molecular structure of the emissive material. While specific device data for this compound derivatives is not abundant in publicly available literature, the general properties of chalcones suggest their potential in this area.

The extended π-conjugation in these molecules can be tailored to achieve emission in the visible spectrum. By modifying the substituents on the phenyl ring, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned. This allows for the control of the emission color and can also improve charge injection and transport properties when used in a multilayer OLED structure. For instance, chalcone derivatives can be designed to have specific HOMO and LUMO energy levels to match those of adjacent hole-transporting and electron-transporting layers, thereby improving device efficiency.

Below is an interactive table showing typical performance metrics for OLEDs. While specific data for this compound based devices are not provided, this illustrates the parameters by which such materials would be evaluated.

Device ParameterTypical Values for Small Molecule OLEDs
Turn-on Voltage (V)3 - 5
Maximum Luminance (cd/m²)> 1000
Current Efficiency (cd/A)5 - 20
External Quantum Efficiency (%)5 - 15
CIE Coordinates (x, y)Varies with emission color

Organic Photovoltaics (OPVs)

In organic photovoltaics, a blend of electron-donating and electron-accepting organic materials forms the active layer where sunlight is absorbed to generate charge carriers. The efficiency of an OPV device is highly dependent on the absorption characteristics and the relative energy levels of the donor and acceptor materials.

Derivatives of this compound can be engineered to function as either the donor or the acceptor component in an OPV active layer. By attaching strong electron-donating groups, the molecule can be made into a p-type semiconductor (donor). Conversely, the addition of strong electron-withdrawing groups can transform it into an n-type semiconductor (acceptor). The development of non-fullerene acceptors is a major area of research in OPVs, and the versatile synthesis of chalcones makes them interesting candidates for this role.

The performance of OPV devices is characterized by several key parameters, as shown in the interactive table below. The goal is to maximize the power conversion efficiency (PCE) by optimizing the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The broad absorption and tunable energy levels of this compound derivatives could potentially contribute to achieving high values for these parameters.

Device ParameterTypical Values for Non-Fullerene OPVs
Open-Circuit Voltage (Voc) (V)0.8 - 1.1
Short-Circuit Current Density (Jsc) (mA/cm²)15 - 25
Fill Factor (FF) (%)65 - 75
Power Conversion Efficiency (PCE) (%)10 - 18

Photonic Applications

This compound, a cross-conjugated dienone also known as dibenzylideneacetone (B150790) (DBA), has garnered attention in the field of materials science for its potential applications in photonics. The extended π-electron system of this molecule, arising from the conjugation between the phenyl rings and the pentadienone backbone, is the primary source of its interesting optical properties. Research in this area has largely focused on the nonlinear optical (NLO) behavior of DBA and its derivatives, which is a key characteristic for various advanced photonic technologies.

Nonlinear optics deals with the interaction of light with matter where the response of the material is not proportional to the intensity of the incident light. This can lead to phenomena such as frequency conversion and all-optical switching, which are crucial for the development of next-generation optical devices. The D-π-A-π-D (donor-π-acceptor-π-donor) structure of many DBA derivatives makes them promising candidates for NLO applications.

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of this compound and its analogues has revealed their potential for both second- and third-order NLO effects.

Second-Order Nonlinear Optics (Second Harmonic Generation)

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This process is highly dependent on the molecular symmetry of the material; a non-centrosymmetric crystal structure is a prerequisite for observing SHG.

While the core structure of this compound is a promising scaffold for NLO materials, the parent compound itself crystallizes in a centrosymmetric space group (C2/c). This symmetrical arrangement in the solid state results in a cancellation of the molecular dipoles, leading to a zero second-order nonlinear susceptibility (χ⁽²⁾) and thus, no SHG is observed.

However, the introduction of electron-donating and electron-withdrawing groups onto the phenyl rings of the DBA framework can disrupt this symmetry and significantly enhance the second-order hyperpolarizability (β), a molecular-level property that contributes to the bulk NLO response. Studies on such derivatives have shown promising SHG efficiencies, in some cases several times that of standard inorganic NLO materials like potassium dihydrogen phosphate (B84403) (KDP).

Third-Order Nonlinear Optics (Two-Photon Absorption)

Third-order NLO effects, such as two-photon absorption (TPA), are not restricted by the same symmetry constraints as second-order effects and can be observed in both centrosymmetric and non-centrosymmetric molecules. TPA is the simultaneous absorption of two photons in a single quantum event. This property is of great interest for applications such as 3D microfabrication, optical power limiting, and two-photon fluorescence microscopy.

Derivatives of this compound have demonstrated significant TPA. The mechanism of this nonlinear absorption is attributed to the presence of the extended π-conjugated system. The TPA cross-section (σ₂) is a measure of the probability of a TPA event occurring. While specific quantitative TPA data for the unsubstituted this compound is not extensively reported, studies on its derivatives have shown promising values, suggesting that the core dienone structure provides a good foundation for designing efficient TPA materials.

Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission characteristics, are fundamental to its potential photonic applications.

UV-Visible Absorption

This compound is a pale-yellow solid, indicating that it absorbs light in the ultraviolet and blue regions of the electromagnetic spectrum. The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band, which is attributed to π-π* electronic transitions within the conjugated system. The position and intensity of this absorption can be tuned by modifying the chemical structure, for example, by introducing different substituent groups on the phenyl rings.

Fluorescence

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. In the context of photonic applications, fluorescent materials are used in a wide range of devices, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents.

Research has shown that the parent this compound molecule does not exhibit significant fluorescence. However, the introduction of electron donor-acceptor groups can induce fluorescence in its derivatives. This highlights the tunability of the photophysical properties of the DBA scaffold and its potential for creating novel fluorescent materials.

Data on Photonic Properties

While extensive quantitative data for the parent this compound is limited in the literature, the following table summarizes some of its known optical properties and provides context with data from some of its derivatives.

PropertyThis compoundSubstituted Derivatives
Second Harmonic Generation (SHG) Efficiency ~ 0 (due to centrosymmetric crystal structure)Can be significantly higher than KDP
Fluorescence Non-fluorescentCan be fluorescent depending on substituents
UV-Vis Absorption Maximum (λmax) In the UV-blue regionTunable across the visible spectrum

Table 1: Overview of Photonic Properties

Summary of Research Findings

The research into the photonic applications of this compound has established it as a versatile molecular framework. While the parent compound has limitations for certain applications due to its symmetry and lack of fluorescence, its derivatives have shown significant promise. The key findings can be summarized as follows:

Nonlinear Optical Activity: The extended π-conjugation in the this compound structure is conducive to NLO activity.

Tunability: The optical and photophysical properties of this compound can be readily tuned by chemical modification of the peripheral phenyl rings. This allows for the rational design of materials with specific photonic characteristics.

Potential for Devices: Derivatives of this compound are being explored as materials for optical frequency conversion, optical limiting, and other photonic device applications.

Supramolecular Chemistry and Crystal Engineering with 1 Phenylpenta 1,4 Dien 3 One

Intermolecular Interactions in Crystal Structures

While not as strong as conventional O-H...O or N-H...O hydrogen bonds, C-H...O interactions are recognized as significant directional forces in the assembly of crystal structures. In the case of divinyl ketone derivatives, the carbonyl oxygen atom acts as a primary hydrogen bond acceptor.

Table 1: Crystallographic Data for (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one researchgate.net

ParameterValue
Chemical FormulaC₁₇H₁₃NO₃
Molecular Weight279.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9806 (6)
b (Å)9.8955 (4)
c (Å)12.5562 (7)
β (°)114.992 (7)
Volume (ų)1349.21 (14)
Z4

The phenyl groups in 1-phenylpenta-1,4-dien-3-one and its analogues provide the basis for π-π stacking interactions. These forces, arising from the electrostatic and van der Waals interactions between the electron clouds of aromatic rings, play a vital role in the stabilization of the crystal lattice. The geometry of these interactions can vary, including face-to-face, edge-to-face (C-H...π), and offset or slipped-stack arrangements.

In the crystal structure of (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one, in addition to the primary C-H...O hydrogen bonds, the molecular packing is further consolidated by C-H...π interactions. researchgate.netresearchgate.net This involves a hydrogen atom from one molecule interacting with the π-system of a phenyl ring on an adjacent molecule, further stabilizing the three-dimensional network. The dihedral angle between the two benzene (B151609) rings in a single molecule is 31.21 (5)°, indicating a non-planar conformation which influences how the molecules can pack and interact with their neighbors. researchgate.netresearchgate.net The interplay between these weak interactions dictates the final supramolecular assembly, influencing the density, stability, and even the optical properties of the crystal.

Design of Supramolecular Architectures

Crystal engineering aims to leverage a detailed understanding of intermolecular interactions to construct solids with predetermined structures and functions. The predictable bonding motifs of this compound derivatives make them excellent candidates for the design of novel supramolecular architectures.

A key strategy in crystal engineering is the use of "supramolecular synthons"—robust and reliable intermolecular recognition patterns. By modifying the peripheral groups on the phenyl rings, chemists can introduce new interaction sites to compete with or complement the inherent C-H...O and π-π interactions, thereby guiding the assembly toward a desired architecture.

An example of this design approach can be seen in co-crystallization studies involving fluorinated derivatives of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone). Fluorination of aromatic rings alters their electrostatic potential, making them "π-acidic" and capable of forming strong, geometrically specific interactions with non-fluorinated "π-basic" aromatic rings (Ar···ArF interactions). Researchers have prepared nonfluorinated, pentafluorinated, and decafluorinated dibenzalacetone derivatives to study their assembly and co-crystallization behavior. It was found that the decafluorinated derivative successfully formed a 1:1 co-crystal with the nonfluorinated parent compound. This demonstrates that the powerful Ar···ArF quadrupolar synthon can be used to overcome the molecules' natural packing preferences and direct the formation of a new, designed supramolecular architecture. By strategically fluorinating the building blocks, it is possible to control the crystal packing and engineer extended solid-state structures.

This approach highlights how the basic this compound scaffold can be systematically modified to create tailored supramolecular assemblies, opening avenues for the development of new materials with specific electronic or photophysical properties.

Strategic Utility in Synthetic Organic Chemistry As a Building Block

Precursors for Complex Organic Molecules

1-Phenylpenta-1,4-dien-3-one serves as a key starting material for the synthesis of a variety of complex organic molecules. The reactivity of its dienone system allows for the construction of both carbocyclic and heterocyclic frameworks through various reaction pathways.

One of the notable applications of divinyl ketones, such as this compound, is in the Nazarov cyclization. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation, which is generated from the dienone, to form cyclopentenone derivatives. researchgate.net These five-membered ring structures are prevalent in numerous natural products and are useful intermediates in total synthesis. researchgate.net

Furthermore, the dienone structure is susceptible to conjugate addition reactions, such as the Michael addition. This allows for the introduction of a wide range of nucleophiles at the β-positions to the carbonyl group, leading to the formation of 1,5-dicarbonyl compounds or other functionalized structures. These products can then be further elaborated into more complex molecular systems.

The table below summarizes some of the key transformations of this compound into more complex molecular scaffolds.

Reaction TypeReagentsProduct TypeReference
Nazarov CyclizationLewis or Brønsted AcidCyclopentenone Derivatives researchgate.net
Michael AdditionNucleophiles (e.g., enolates, organocuprates)1,5-Dicarbonyl Compounds
Heterocyclic AnnulationAmmonia (B1221849) or primary aminesPyridine (B92270) Derivatives
Heterocyclic AnnulationAmidinesPyrimidine (B1678525) Derivatives
[5+2] CycloadditionVinyl aziridinesAzepine Derivatives

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthesis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. This compound is a common target for disconnection due to its straightforward synthesis, typically via a Claisen-Schmidt condensation between benzaldehyde (B42025) and acetone (B3395972). nih.govresearchgate.net

Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a desired disconnection. fiveable.me For a target molecule that doesn't immediately appear to be derived from this compound, FGI can reveal the underlying dienone scaffold.

For instance, a cyclopentanol (B49286) derivative could be retrosynthetically converted to a cyclopentenone via an FGI (oxidation). This cyclopentenone can then be recognized as a product of a Nazarov cyclization, leading back to a divinyl ketone precursor like this compound. researchgate.net

Common FGIs relevant to the chemistry of this compound are listed in the table below.

Target Functional GroupPrecursor Functional Group (via FGI)FGI Reaction
Secondary AlcoholKetoneReduction
AlkaneKetoneWolff-Kishner or Clemmensen Reduction
AmineKetoneReductive Amination
EsterKetoneBaeyer-Villiger Oxidation
AlkeneKetoneWittig Reaction

Strategic Disconnections: One-Group and Two-Group Approaches

Disconnections are the imaginary bond-breaking steps in retrosynthesis. They can be categorized as one-group or two-group disconnections, depending on whether the disconnection is guided by one or two functional groups.

One-Group C-X Disconnections: These involve disconnecting a bond between a carbon atom and a heteroatom (O, N, S, etc.). For molecules derived from this compound, this is often seen in the retrosynthesis of heterocyclic compounds where a C-N or C-O bond is disconnected to reveal the dienone and a nitrogen or oxygen source.

Two-Group C-C Disconnections: These are guided by the relationship between two functional groups. For derivatives of this compound, 1,5-dicarbonyl compounds are common products of Michael additions. A 1,5-dicarbonyl relationship suggests a disconnection of the Cα-Cβ bond relative to one carbonyl, leading back to an enolate and an α,β-unsaturated ketone (the dienone in this case).

The Nazarov cyclization itself can be viewed as a two-group disconnection strategy in reverse, where the cyclopentenone ring is disconnected across two C-C bonds to reveal the divinyl ketone precursor.

Synthesis of Heterocyclic Compounds from Dienone Scaffolds

The dienone scaffold of this compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of two electrophilic double bonds and a central carbonyl group allows for cyclization reactions with various nucleophiles to form stable ring systems.

Pyridines: Substituted pyridines can be synthesized from 1,5-dicarbonyl compounds, which can be derived from this compound via Michael addition. The 1,5-dicarbonyl compound can then be condensed with ammonia or a primary amine to form the pyridine ring. baranlab.org

Pyrimidines: The reaction of 1,3-dicarbonyl compounds with amidines is a common method for pyrimidine synthesis. While this compound is a 1,5-dienone, its derivatives can be transformed into suitable precursors for pyrimidine synthesis. For instance, reaction with hydrazine (B178648) can lead to pyrazoline derivatives. researchgate.net

Azepines: Seven-membered nitrogen-containing rings, known as azepines, are found in many biologically active molecules. nih.govnih.gov The synthesis of azepine derivatives can be achieved through various methods, including cycloaddition reactions. For example, aza-[5+2] cycloadditions of dienones with vinyl aziridines can provide a route to functionalized azepines. researchgate.net

The table below provides an overview of some heterocyclic systems that can be synthesized from dienone precursors.

HeterocycleGeneral PrecursorsSynthetic Method
Pyridine1,5-DiketonesCondensation with ammonia/amines
Pyrimidine1,3-Diketones and AmidinesCyclocondensation
Pyrazolineα,β-Unsaturated ketones and HydrazineCyclocondensation
AzepineDienones and Vinyl Aziridines[5+2] Cycloaddition

Mechanistic and Structure Based Biological Activity Investigations of 1 Phenylpenta 1,4 Dien 3 One Derivatives

Elucidation of Molecular Targets and Pathways

Research into the biological activity of 1-phenylpenta-1,4-dien-3-one derivatives has identified specific molecular targets, primarily in the context of their antiviral and antifungal effects.

For their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV), the primary molecular target identified is the TMV coat protein (TMV CP) . researchgate.netmdpi.com The mechanism is believed to involve the binding of the derivatives to the TMV CP, which interferes with the crucial processes of viral assembly and disassembly. researchgate.net This interaction prevents the virus from effectively protecting its genetic material or releasing it into the host cell to initiate replication. Molecular docking and microscale thermophoresis experiments have been instrumental in confirming this direct interaction. researchgate.netmdpi.com

In the realm of antifungal activity, the molecular target appears to be the fungal cell itself, with a mechanism centered on the disruption of cell membrane integrity. Studies on derivatives containing a quinazolinone moiety have shown that these compounds can alter the mycelial morphology of fungi such as Sclerotinia sclerotiorum. semanticscholar.orgnih.gov This morphological damage is accompanied by an increase in cell permeability, leading to the leakage of cytoplasmic contents and eventual cell death. semanticscholar.orgnih.gov

While direct targets on pathogens have been identified, the broader impact of these compounds on specific cellular pathways within the host organism remains an area requiring further investigation. The current body of research predominantly focuses on the direct interaction with the pathogen rather than modulation of host cellular signaling or metabolic pathways.

Enzyme Inhibition Mechanisms

The investigation into specific enzyme inhibition by this compound derivatives is a developing area. While the broader class of heterocyclic compounds, such as 1,3,4-thiadiazoles that are sometimes incorporated into these derivatives, are known for enzyme inhibitory effects, detailed mechanistic studies for this specific compound family are not extensively documented in the current literature. nih.gov The primary focus of research has been on their effects on whole pathogens, such as viruses and fungi, through mechanisms like protein binding and membrane disruption rather than specific enzyme inhibition. researchgate.netsemanticscholar.org

Receptor Binding Affinity and Ligand-Target Interactions

The interaction between this compound derivatives and their molecular targets has been quantified, providing insights into their binding affinity. The most studied interaction is with the TMV coat protein (TMV CP).

Microscale Thermophoresis (MST) has been employed to determine the dissociation constants (Kd) for the binding of these derivatives to TMV CP. For instance, novel phosphorylated penta-1,4-dien-3-one derivatives have demonstrated strong binding affinities.

CompoundDissociation Constant (Kd) vs TMV CP (μmol/L)Reference Compound (Ningnanmycin) Kd (μmol/L)
3h 0.0280.52
3j 0.230.52
Data sourced from Molecules (2019). mdpi.com

These results indicate a significantly stronger binding of the phosphorylated derivatives to the viral protein compared to the reference agent, ningnanmycin. mdpi.com

Molecular docking studies have further elucidated the specific ligand-target interactions at an atomic level. These computational models suggest that the derivatives fit into binding pockets of the TMV CP. For certain penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold, the interaction is stabilized by hydrogen bonds with key amino acid residues, such as Arg90, within the protein structure. researchgate.net This specific interaction is believed to be crucial for inhibiting the virulence of the virus. researchgate.net Beyond the well-documented interactions with TMV CP, there is limited information on the binding of these compounds to other classes of receptors, such as G-protein coupled receptors or nuclear receptors.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how the chemical structure of this compound derivatives influences their biological efficacy and to guide the design of more potent compounds.

The nature and position of substituents on the phenyl rings of the this compound scaffold play a critical role in determining the compound's antiviral and antifungal activity.

A recurring finding is that the introduction of small, electron-withdrawing groups on the aromatic rings enhances biological activity. semanticscholar.orgnih.govnih.gov Halogens (F, Cl, Br) and nitro groups (NO₂) are commonly associated with increased potency.

For antifungal activity, derivatives with electron-withdrawing groups like -F and -Br on the phenyl ring demonstrated superior performance compared to those with electron-donating (-CH₃) or neutral (-H) substituents. semanticscholar.org This suggests that the electronic properties of the substituents are a key determinant of antifungal efficacy. semanticscholar.orgnih.gov

In terms of antiviral activity against TMV, specific substitutions have been found to be particularly effective. The table below summarizes the protective activity of several derivatives containing a 1,3,4-thiadiazole moiety, highlighting the influence of the substituent on the terminal phenyl ring.

Compound IDPhenyl Ring Substituent (Ar)Protective Activity EC₅₀ (μg/mL)
4h 4-F105.01
4q 2,4-diCl129.87
4k 2-F135.38
4o 3-NO₂248.18
4i 4-Br254.77
4l 2-Cl297.40
Ribavirin (Reference)457.25
Data sourced from Molecules (2017). nih.govnih.gov

The data clearly show that derivatives with fluoro, chloro, and bromo substituents exhibit significantly better protective activity against TMV than the commercial antiviral agent ribavirin. nih.govnih.gov

The this compound framework serves as the fundamental pharmacophore. Its biological activity has been successfully enhanced by incorporating various heterocyclic moieties, effectively creating hybrid molecules with improved properties. Heterocycles such as 1,3,4-thiadiazole , 1,3,4-oxadiazole , and quinazolinone have been integrated into the molecular design to boost antiviral and antifungal activities. semanticscholar.orgnih.govnih.gov

To further refine molecular design, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build predictive models for the antiviral activity of these derivatives. nih.gov These models have revealed that having appropriate compact, hydrophobic, and electron-withdrawing groups on the benzene (B151609) ring is crucial for enhancing antiviral activity. nih.gov Such computational insights provide a rational basis for the design and synthesis of new analogues with potentially superior biological profiles.

Antiviral Properties and Mechanisms of Action

The antiviral properties of this compound derivatives have been extensively investigated, with a primary focus on their efficacy against plant viruses, notably Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov

The antiviral efficacy is typically evaluated across three different modes of action:

Curative activity: The ability of the compound to inhibit viral activity after the host has been infected.

Protective activity: The ability of the compound to prevent infection when applied before viral exposure.

Inactivation activity: The ability of the compound to directly neutralize virus particles.

Many synthesized derivatives have shown remarkable activity in all three categories, often surpassing the efficacy of commercial agents like ribavirin. nih.gov For example, a series of derivatives incorporating a 1,3,4-thiadiazole moiety exhibited good curative, protective, and inactivation activities against TMV. nih.govnih.gov

The principal mechanism of antiviral action, as determined by molecular studies, is the direct interaction with and inhibition of the TMV coat protein (TMV CP). researchgate.netmdpi.com By binding to this essential viral protein, the compounds are thought to disrupt the lifecycle of the virus, specifically the critical stages of encapsulating and releasing the viral RNA. This targeted mechanism highlights the potential of this compound derivatives as lead structures for the development of novel antiviral agents.

Inhibition of Viral Replication Pathways

Research has demonstrated that derivatives of this compound possess notable antiviral properties, particularly against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds interfere with the viral life cycle, exhibiting curative, protective, and inactivation activities. For instance, a series of 1,4-pentadien-3-one (B1670793) derivatives incorporating a 1,3,4-thiadiazole moiety showed remarkable antiviral efficacy against both TMV and CMV. nih.govnih.gov

The introduction of various chemical groups, such as sulfonamide or 1,2,4-triazole moieties, into the this compound structure has been a successful strategy to enhance antiviral potency. nih.govresearchgate.net Studies have shown that certain derivatives exhibit significantly better antiviral activity than commercial agents like ribavirin and ningnanmycin. For example, specific derivatives containing a 1,3,4-thiadiazole moiety displayed excellent protective activity against TMV, with EC50 values considerably lower than that of ribavirin. nih.govnih.gov Similarly, a derivative containing a sulfonamide moiety, compound E17, showed a marked impact on TMV in vivo, with a binding affinity significantly stronger than ningnanmycin. nih.gov

The mechanism of action often involves the inhibition of viral replication and assembly. By interacting with key viral components, these derivatives can disrupt the processes necessary for the virus to multiply and spread within the host.

Interaction with Viral Proteins (e.g., Tobacco Mosaic Virus Coat Protein)

A primary mechanism for the antiviral activity of this compound derivatives against TMV is their direct interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). The TMV-CP is crucial for the virus, playing roles in encapsulating the viral RNA and in the assembly of new virus particles. By binding to this protein, the derivatives can inhibit the assembly of the virus, thereby preventing its replication.

Molecular docking and microscale thermophoresis (MST) studies have provided insights into these interactions. For example, penta-1,4-diene-3-one oxime ether derivatives have been shown to have strong binding affinities towards the TMV-CP. rsc.org One particular derivative, compound 5m, demonstrated a high inactivation rate against TMV, and docking studies confirmed its interaction with the coat protein. rsc.org Further research on derivatives containing a quinazolin-4(3H)-one scaffold identified a specific interaction with the Arg90 residue of the TMV-CP, suggesting a precise binding mode that inhibits viral virulence. Another study found that a 1,4-pentadien-3-one derivative containing a triazine moiety (compound 4a) could embed itself well into the pocket between two subunits of the TMV-CP, leading to excellent inactivation activity. google.com

Table 1: Antiviral Activity of this compound Derivatives against TMV

Antimicrobial and Antioxidant Activities and Related Mechanisms

Beyond their antiviral effects, this compound derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.com These compounds are recognized as analogs of curcumin (B1669340), a natural product known for its extensive biological activities. nih.gov

Synthetic derivatives have been developed that show potent activity against various plant and human pathogens. For example, derivatives containing a 1,2,4-triazole moiety displayed significant antibacterial activity against Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, and Xanthomonas axonopodis pv. citri. openmedicinalchemistryjournal.com Similarly, the introduction of a quinazolinone scaffold resulted in derivatives with excellent antifungal activity against Sclerotinia sclerotiorum and Phomopsis sp., in some cases surpassing the efficacy of the commercial fungicide azoxystrobin. nih.gov The mechanism of antifungal action for some of these derivatives involves disrupting the fungal cell membrane, leading to increased permeability, leakage of cytoplasm, and ultimately, cell death. nih.gov

Free Radical Scavenging Mechanisms

The antioxidant properties of this compound derivatives are attributed to their ability to act as free radical scavengers. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. The radical scavenging potential is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide free radical scavenging assays. researchgate.netrsc.org

The mechanisms by which these compounds neutralize free radicals are multifaceted and include:

Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound first transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The compound first loses a proton, and the resulting anion then donates an electron to the radical.

Thermodynamic studies on certain 1,5-diphenylpenta-1,4-dien-3-one (B3434637) derivatives have confirmed their capacity to scavenge hydroperoxyl (HOO•) and methylperoxyl (CH3OO•) radicals through these mechanisms. The presence and position of hydroxyl groups on the phenyl rings are critical for this antioxidant activity.

Anticancer Research and Antiproliferative Effects (Molecular Mechanisms)

The structural similarity of this compound derivatives to curcumin has prompted extensive research into their anticancer potential. Numerous studies have confirmed their antiproliferative activity against a wide range of human cancer cell lines, including those of the breast, prostate, lung, and colon, as well as melanoma and leukemia. nih.govmdpi.com For instance, a series of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives showed significant inhibition of MGC-803, PC3, and Bcap-37 cancer cells. mdpi.com Asymmetric 1,5-diarylpenta-1,4-dien-3-ones have demonstrated substantially greater potency than curcumin in prostate cancer cell models. nih.gov

Induction of Apoptotic Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells without inducing an inflammatory response.

Several studies have confirmed the pro-apoptotic effects of these compounds. For example, a derivative bearing a quinoxaline scaffold was shown to induce apoptosis in SMMC-7721 liver cancer cells by modulating the expression of apoptosis-related proteins. nih.gov The induction of apoptosis by another derivative, compound 5f, in MGC-803 gastric cancer cells was confirmed through various assays, including acridine orange/ethidium bromide staining, Hoechst 33258 staining, and flow cytometry. mdpi.com These investigations revealed characteristic morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. One study on a newly synthesized chalcone (B49325) derivative found that it induced apoptotic cell death in lung and colon cancer cells, as evidenced by Annexin-V-FITC positive staining. google.com

Table 2: Antiproliferative Activity of Selected this compound Derivatives

Targeting Specific Cellular Components (e.g., PI3K/AKT/mTOR, PKC-theta, HSP90)

More specific molecular mechanisms involve the targeting of key cellular signaling pathways and proteins that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. nih.gov A curcumin analogue, 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one, has been shown to mediate growth arrest and apoptosis in human breast carcinoma cells by targeting this very pathway. Treatment with this compound led to a marked decrease in the phosphorylation of both AKT and mTOR, thereby inhibiting cancer cell survival. nih.gov

PKC-theta (Protein Kinase C-theta): The same curcumin analogue that targets the PI3K/AKT/mTOR pathway was also found to inhibit the phosphorylation of PKC-theta. nih.gov PKC isoforms are involved in various cellular processes, including proliferation and differentiation, and their dysregulation can contribute to cancer development.

HSP90 (Heat Shock Protein 90): HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. A series of aryl/penta-1,4-dien-3-one/amine hybrids have been developed as inhibitors that target the C-terminus of HSP90. rsc.orgnih.govmdpi.com This inhibition leads to the degradation of HSP90 client proteins like HER2, EGFR, and AKT, resulting in antiproliferative effects in breast cancer cells. researchgate.netnih.gov Notably, targeting the C-terminus is advantageous as it does not induce the pro-survival heat shock response often seen with N-terminal inhibitors. researchgate.net

Microtubule Polymerization Modulation

Derivatives of this compound, which belong to the broader class of curcuminoids and chalcones, have been investigated for their ability to modulate microtubule polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that can interfere with microtubule dynamics are of significant interest as potential anticancer agents because they can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

The mechanism by which these derivatives exert their effects often involves binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to a disruption of the microtubule network. This disruption, in turn, can trigger a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).

Numerous studies have focused on synthetic chalcone (1,3-diphenyl-2-propen-1-one) derivatives, which are structurally similar to this compound, and have demonstrated their potent inhibitory effects on tubulin polymerization. For instance, a series of chalcone oxime derivatives were synthesized and evaluated for their antiproliferative and tubulin polymerization inhibition activities. One of the most potent compounds in this series exhibited significant inhibition of tubulin polymerization with an IC50 value of 1.6 µM and showed strong antiproliferative activity against various cancer cell lines. nih.gov

The structure-activity relationship (SAR) studies of these compounds have revealed that the substitution pattern on the aromatic rings plays a crucial role in their activity. For example, the presence of methoxy groups on one of the phenyl rings is often associated with enhanced tubulin polymerization inhibitory activity. This is exemplified by various chalcone derivatives that have been shown to bind to the colchicine binding site of tubulin and disrupt microtubule dynamics. scribd.com

Table 1: Inhibitory Activity of Selected Chalcone Derivatives on Tubulin Polymerization

CompoundTubulin Polymerization IC50 (µM)Cancer Cell LineAntiproliferative GI50 (µM)
Chalcone Oxime Derivative 43a1.6A5492.1
HeLa3.5
MCF-73.6

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Anti-inflammatory Properties

The this compound scaffold is a key feature in many compounds exhibiting anti-inflammatory properties. The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate various signaling pathways and inflammatory mediators.

Nitric Oxide (NO) Inhibition

One of the key mechanisms underlying the anti-inflammatory activity of this compound derivatives is the inhibition of nitric oxide (NO) production. Nitric oxide is a signaling molecule that plays a complex role in inflammation. While it is essential for various physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.

Derivatives of this compound, particularly curcumin and its analogs, have been shown to effectively inhibit NO production in lipopolysaccharide (LPS)-activated macrophages. The inhibitory mechanism often involves the downregulation of iNOS expression at the transcriptional level. This is achieved by interfering with pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of iNOS gene expression.

For example, studies on curcuminoid analogs have demonstrated their potent inhibitory effects on LPS-induced NO production in microglial cells. Certain demethylated analogs of curcumin were found to be more potent than curcumin itself in inhibiting NO production and iNOS mRNA expression. Furthermore, a series of pentadienone oxime ester compounds were synthesized and screened for their anti-inflammatory activity. Several of these compounds were found to be potent inhibitors of NO and interleukin-6 (IL-6) release in RAW 264.7 cells, with some exhibiting IC50 values in the low micromolar range. nih.gov

Table 2: Nitric Oxide (NO) Inhibitory Activity of Selected Pentadienone Derivatives

CompoundCell LineNO Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Pentadienone Oxime Ester 5jRAW 264.76.665.07

IC50: The half maximal inhibitory concentration.

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